molecular formula C12H11BrO3 B6158405 1-[1-(1,3-dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one CAS No. 1337606-42-4

1-[1-(1,3-dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one

Katalognummer: B6158405
CAS-Nummer: 1337606-42-4
Molekulargewicht: 283.12 g/mol
InChI-Schlüssel: HAISDXFSEWQHND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(1,3-Dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group and a brominated ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1,3-dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one typically involves the following steps:

    Formation of the 1,3-dioxaindan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step involves the reaction of the 1,3-dioxaindan derivative with a cyclopropylating agent, such as cyclopropyl bromide, under suitable conditions.

    Bromination of ethanone: The final step involves the bromination of the ethanone moiety using a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[1-(1,3-Dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products:

    Substitution: Corresponding substituted ethanone derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

1-[1-(1,3-Dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[1-(1,3-dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-[1-(1,3-Dioxaindan-5-yl)cyclopropyl]methanamine
  • 1-[1-(1,3-Dioxaindan-5-yl)cyclopropyl]ethanol
  • 1-[1-(1,3-Dioxaindan-5-yl)cyclopropyl]acetic acid

Comparison: 1-[1-(1,3-Dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one is unique due to the presence of the brominated ethanone moiety, which imparts distinct reactivity and potential biological activity compared to its analogs. The cyclopropyl group and the 1,3-dioxaindan ring system are common features among these compounds, contributing to their structural and functional similarities.

Eigenschaften

CAS-Nummer

1337606-42-4

Molekularformel

C12H11BrO3

Molekulargewicht

283.12 g/mol

IUPAC-Name

1-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-bromoethanone

InChI

InChI=1S/C12H11BrO3/c13-6-11(14)12(3-4-12)8-1-2-9-10(5-8)16-7-15-9/h1-2,5H,3-4,6-7H2

InChI-Schlüssel

HAISDXFSEWQHND-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)CBr

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.